N-cyclopropyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

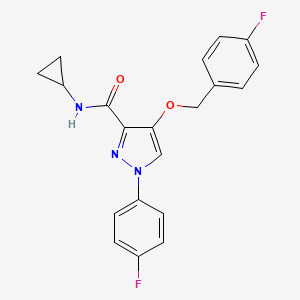

N-cyclopropyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring:

- A 1-(4-fluorophenyl) substituent at position 1 of the pyrazole ring.

- A 4-((4-fluorobenzyl)oxy) group at position 3.

- A cyclopropyl carboxamide moiety at position 2.

This structure combines fluorinated aromatic groups with a pyrazole core, a design strategy often employed to enhance metabolic stability and binding affinity in medicinal chemistry. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs have been explored for diverse applications, including enzyme modulation and crystallographic studies .

Properties

IUPAC Name |

N-cyclopropyl-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c21-14-3-1-13(2-4-14)12-27-18-11-25(17-9-5-15(22)6-10-17)24-19(18)20(26)23-16-7-8-16/h1-6,9-11,16H,7-8,12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWUBFRAFDIRFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole and Pyrazoline Derivatives

(a) Pyrazoline Derivatives ()

Four N-substituted pyrazoline compounds (1–4) share a 3-(4-fluorophenyl) group but differ in substituents:

- Compound 1 : 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.

- Compound 2 : 5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde.

- Compound 3 : 1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole.

- Compound 4: 1-propanoyl-5-phenyl-4,5-dihydro-1H-pyrazole.

Key Differences :

- The pyrazoline core (dihydro-pyrazole) introduces conformational flexibility compared to the fully aromatic pyrazole in the target compound.

(b) Pyrazole-Based Amides ()

1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide (Z899051432) features:

- A thiazole-containing amide at position 3.

- Molecular weight: 331.2 g/mol (ESI-MS).

Comparison :

Fluorinated Benzyloxy Derivatives ()

3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1) shares the 4-fluorobenzyloxy motif but lacks a pyrazole core.

Complex Heterocyclic Systems ()

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide demonstrates:

- A fused pyrazolo-pyrimidine-chromen system.

- High molecular weight (589.1 g/mol) and melting point (175–178°C).

Comparison :

Physicochemical Data

*Estimated based on structural formula.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish pyrazole C3/C5 positions and fluorobenzyl coupling patterns. Fluorine substituents cause deshielding (~δ 160-165 ppm in ¹³C) .

- X-ray Crystallography : Resolve cyclopropyl ring puckering and fluorophenyl dihedral angles (e.g., C–F···H interactions stabilize crystal packing) .

- HRMS : Confirm molecular formula (C₂₁H₁₈F₂N₂O₂; exact mass 380.1304) with <2 ppm error .

What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

Advanced Research Question

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC. Fluorinated benzyl ethers show enhanced resistance to hydrolysis vs. non-fluorinated analogs .

- Thermal Stability : DSC/TGA analysis reveals decomposition >200°C, with cyclopropyl ring rupture as the primary pathway .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products (λmax ~270 nm) .

How do substituent modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question

- Cyclopropyl vs. Alkyl Groups : Cyclopropane enhances metabolic stability (reduced CYP450 oxidation) and increases logP by ~0.5 units, improving membrane permeability .

- Fluorine Positioning : Para-fluorine on the benzyl ether enhances target binding affinity (e.g., kinase inhibition) via halogen bonding (distance: 3.1–3.3 Å to receptor residues) .

- Data Contradictions : Some studies report diminished activity with bulkier substituents (e.g., tert-butyl), while others show improved selectivity .

What in silico strategies are effective for predicting target interactions and off-target liabilities?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 3H6); fluorophenyl groups occupy hydrophobic pockets .

- Pharmacophore Modeling : Identify essential features: pyrazole NH (H-bond donor), fluorobenzyl (aromatic/halogen bond), and carboxamide (H-bond acceptor) .

- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB: −0.8) and CYP3A4 inhibition risk (Score: 0.72) .

How should researchers address contradictory data on the compound’s solubility and aggregation tendencies?

Advanced Research Question

- Solubility Enhancement : Co-solvents (e.g., 10% DMSO in PBS) or nanoformulation (liposomes) improve aqueous solubility (<5 µg/mL in pure water) .

- Aggregation Screening : Dynamic light scattering (DLS) detects aggregates >100 nm; sonication or Tween-80 (0.01% w/v) reduces particle size .

- Contradictory Reports : Variances arise from polymorphic forms (e.g., amorphous vs. crystalline); use PXRD to confirm phase purity .

What experimental and computational approaches are recommended for elucidating metabolic pathways?

Advanced Research Question

- In Vitro Metabolism : Incubate with liver microsomes (human/rat); LC-MS/MS identifies hydroxylation at the cyclopropyl ring (m/z 396.13) and O-dealkylation of the fluorobenzyl group .

- Isotope Labeling : ¹⁸O tracing confirms esterase-mediated cleavage of the benzyl ether .

- DFT Calculations : Predict regioselectivity of cytochrome-mediated oxidation (activation energy: ΔG‡ ~25 kcal/mol for primary metabolites) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.